1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
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Overview
Description
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes both pyrimidine and oxazine rings, making it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method ensures the formation of the desired oxazine ring through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxazine ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
Pyrido[2,3-D]pyrimidin-5-one derivatives: These compounds also exhibit antiproliferative and antimicrobial activities.
Pyrido[2,3-D]pyrimidin-7-one derivatives: Known for their tyrosine kinase inhibitory activity.
Other pyrimido[4,5-D][1,3]oxazine derivatives: These compounds share similar structural features and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-phenyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9(2)18-13-11(14(19)21-15(18)20)8-16-12(17-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQUUOBFAUSLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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